2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL 2-BROMOBENZOATE
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Overview
Description
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-bromobenzoate is a complex organic compound that features a benzothiazole ring fused with a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties.
Preparation Methods
The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-bromobenzoate typically involves the reaction of 2-aminobenzothiazole with 2-bromobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-bromobenzoate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-bromobenzoate include:
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-azepanylacetate: Shares the benzothiazole ring but differs in the ester moiety.
4-Hydroxy-1-Methyl-2,2-Dioxo-N-(1,3-benzothiazol-2-yl)acetamide: Another benzothiazole derivative with different functional groups.
The uniqueness of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-bromobenzoate lies in its specific combination of the benzothiazole ring and the bromobenzoate ester, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c17-13-7-3-1-5-11(13)16(20)23-10-9-18-15-12-6-2-4-8-14(12)24(21,22)19-15/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHCJEWCMBZXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCOC(=O)C3=CC=CC=C3Br)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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